2-Bromo-3-(3,5-dimethoxyphenyl)-1-propene
Description
Contextualization within Modern Organic Synthesis
In the realm of modern organic synthesis, the development of complex molecules often relies on the use of highly functionalized building blocks that can undergo a variety of chemical transformations. Brominated organic compounds are pivotal in this context, serving as versatile precursors in numerous synthetic pathways. researchgate.net The vinyl bromide functionality in 2-Bromo-3-(3,5-dimethoxyphenyl)-1-propene is particularly significant, as it can participate in a range of cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
The 3,5-dimethoxyphenyl moiety also contributes to the compound's synthetic utility. The methoxy (B1213986) groups are electron-donating, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions. Furthermore, these groups can potentially be modified or cleaved to introduce other functionalities, adding another layer of versatility.
Significance as a Versatile Synthetic Intermediate and Building Block
The true value of a compound like this compound lies in its potential as a versatile synthetic intermediate. The vinyl bromide group is a key functional handle for a variety of transformations. For instance, it is a suitable substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Heck reactions. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors.
Moreover, the bromine atom can be displaced through nucleophilic substitution reactions, providing a route to a diverse array of derivatives. The strategic placement of the bromine atom on a double bond also opens up possibilities for addition-elimination reactions. The modular nature of synthesis using such building blocks is a key strategy in the efficient construction of natural product analogs and other complex organic molecules. nih.gov
Overview of Current Research Trends and Potential Future Directions
While specific research focused exclusively on this compound is not extensively documented in publicly available literature, the broader class of compounds to which it belongs—functionalized phenylpropanoids and vinyl halides—is the subject of ongoing investigation. Research trends in this area often focus on the development of novel synthetic methodologies and the application of these compounds in medicinal chemistry and materials science.
Future research involving this compound could explore its utility in the synthesis of biologically active molecules. The 3,5-dimethoxyphenyl scaffold is present in a number of natural products and pharmacologically active compounds. For a related compound, 2-Bromo-3-(3-methoxyphenyl)-1-propene, derivatives have been investigated for their potential as anticancer and anti-inflammatory agents. This suggests that derivatives of this compound might also exhibit interesting biological properties.
Further investigations could also focus on the development of new catalytic systems that can leverage the unique reactivity of this substrate. For example, exploring its use in asymmetric catalysis could lead to the synthesis of chiral molecules with high enantiomeric purity. The compound could also serve as a monomer in polymerization reactions to create novel materials with tailored electronic or optical properties. As synthetic methodologies continue to advance, the potential applications for versatile building blocks like this compound are likely to expand.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-3,5-dimethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-8(12)4-9-5-10(13-2)7-11(6-9)14-3/h5-7H,1,4H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPQHJWRVPZABI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CC(=C)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001247562 | |
| Record name | 1-(2-Bromo-2-propen-1-yl)-3,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001247562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951891-48-8 | |
| Record name | 1-(2-Bromo-2-propen-1-yl)-3,5-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Bromo-2-propen-1-yl)-3,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001247562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of 2 Bromo 3 3,5 Dimethoxyphenyl 1 Propene
Established Synthetic Routes to 2-Bromo-3-(3,5-dimethoxyphenyl)-1-propene
The primary and most direct methods for synthesizing this compound involve the introduction of a bromine atom at the allylic position of a suitable precursor.
Bromination Strategies for Alkenyl and Alkyl Precursors
The most common precursor for this synthesis is 3-(3,5-dimethoxyphenyl)-1-propene (B1211004). The key transformation is an allylic bromination, which substitutes a hydrogen atom on the carbon adjacent to the double bond with a bromine atom.
A prevalent method for this type of reaction is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as light (hν) or a peroxide like benzoyl peroxide. chadsprep.commasterorganicchemistry.com The use of NBS is crucial because it provides a low, constant concentration of molecular bromine (Br₂) throughout the reaction. chadsprep.comchemistrysteps.com This low concentration favors the radical substitution pathway over competing electrophilic addition of bromine across the double bond, which would result in an unwanted vicinal dibromide. masterorganicchemistry.comchemistrysteps.com
The mechanism proceeds via a free-radical chain reaction:
Initiation: The radical initiator causes homolytic cleavage of the N-Br bond in NBS, generating a bromine radical (Br•). chemistrysteps.com
Propagation: The bromine radical abstracts an allylic hydrogen from the precursor, 3-(3,5-dimethoxyphenyl)-1-propene, to form a resonance-stabilized allylic radical and hydrogen bromide (HBr). chadsprep.comchemistrysteps.com This allylic radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the desired product, this compound, and a new bromine radical, which continues the chain. chadsprep.comchemistrysteps.com
Termination: The reaction concludes when radicals combine.
An alternative, though less common for this specific target, could involve the reaction of a Grignard reagent, such as (3,5-dimethoxyphenyl)methyl magnesium bromide, with 2,3-dibromopropene. This approach has been documented for the synthesis of the analogous 2-bromo-3-phenyl-1-propene. prepchem.com
Table 1: Comparison of Allylic Bromination Reagents
| Reagent | Typical Conditions | Advantage | Potential Side Reaction |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | CCl₄ or CH₂Cl₂, Radical Initiator (AIBN, hν) | High selectivity for allylic position. chadsprep.comyoutube.com | Minimal |
| Bromine (Br₂) | Light (hν) or Heat | Readily available | Electrophilic addition to the double bond. masterorganicchemistry.com |
Precursor Design and Chemical Transformations for the Dimethoxyphenyl Moiety
The synthesis of the target compound is critically dependent on the availability of the 3,5-dimethoxyphenyl fragment. This aromatic core is typically constructed from simpler, commercially available starting materials.
Synthesis of Substituted 3,5-Dimethoxyphenyl Derivatives
The 3,5-dimethoxyphenyl moiety is often derived from resorcinol (B1680541) (1,3-dihydroxybenzene) or related compounds. A common and important precursor is 3,5-dimethoxybenzoic acid . This can be synthesized from 3,5-dihydroxybenzoic acid via a Williamson ether synthesis, using a methylating agent like dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate. chemicalbook.com Another route starts from benzene (B151609), which is converted to resorcinol, and then through several steps including carboxylation and methylation, yields 3,5-dimethoxybenzoic acid. google.com
Another key starting material is 3,5-dimethoxybenzaldehyde (B42067) . oakwoodchemical.com This can be prepared through various methods, including the oxidation of the corresponding alcohol or the reduction of the corresponding benzoic acid derivative. For instance, 3,4,5-trimethoxybenzoyl chloride can be reduced to 3,4,5-trimethoxybenzaldehyde (B134019) using a modified Rosenmund reduction. orgsyn.org Similar principles can be applied to the synthesis of 3,5-dimethoxybenzaldehyde.
From these foundational precursors, the three-carbon propene chain can be installed. For example, a Wittig reaction or a Horner-Wadsworth-Emmons reaction with 3,5-dimethoxybenzaldehyde could be used to form the double bond and extend the carbon chain, ultimately leading to the 3-(3,5-dimethoxyphenyl)-1-propene precursor.
Table 2: Selected Syntheses of 3,5-Dimethoxyphenyl Precursors
| Precursor | Starting Material(s) | Key Reagents | Reference |
|---|---|---|---|
| 3,5-Dimethoxybenzoic acid | 3,5-Dihydroxybenzoic acid | Dimethyl sulfate, K₂CO₃, Acetone | chemicalbook.com |
| Ethyl 3,5-dimethoxybenzoate | Resorcinol | Dimethyl sulfate, NaOH, Ethanol, H₂SO₄ | google.com |
| 4-Hydroxy-3,5-dimethoxybenzoic acid | 3,4,5-Trimethoxybenzoic acid | Alkali hydroxide, Ethylene glycol | google.com |
Functional Group Interconversions on the Aromatic Ring
Functional Group Interconversion (FGI) is a strategic process in synthesis where one functional group is converted into another that is more suitable for a subsequent reaction step. youtube.com This is a cornerstone of designing multi-step syntheses for precursors of the title compound.
Starting with 3,5-dimethoxybenzoic acid, a variety of transformations are possible:
Reduction: The carboxylic acid can be reduced to a primary alcohol, (3,5-dimethoxyphenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Halogenation: The resulting alcohol can be converted into a halide, for example, (3,5-dimethoxyphenyl)methyl bromide, using reagents like phosphorus tribromide (PBr₃). This halide is an excellent electrophile for nucleophilic substitution or for forming a Grignard reagent.
Chain Extension: The halide can then be used in a coupling reaction (e.g., with an appropriate organometallic reagent) to build the propyl side chain.
Alternatively, functional groups can be manipulated to direct substitution patterns on the aromatic ring. For example, the electrophilic bromination of an activated aromatic system is a common FGI. mdpi.comwku.edu While the target compound involves allylic bromination, the synthesis of a more complex precursor might require bromination directly on the aromatic ring, a process highly governed by the directing effects of existing substituents like the methoxy (B1213986) groups. rsc.org The two methoxy groups are ortho-, para-directing, meaning electrophilic substitution would occur at positions 2, 4, or 6.
Development of Novel Synthetic Approaches for this compound
While the Wohl-Ziegler reaction is a well-established method, modern synthetic chemistry offers new possibilities that could be adapted for the synthesis of this compound or its precursors.
Recent advances in photoredox catalysis have opened up new avenues for a range of chemical transformations. For instance, dual photoredox/nickel-catalyzed cross-coupling reactions have been used to synthesize various N-(2-bromoallyl)amine derivatives. researchgate.net Such a strategy could potentially be adapted to couple a 3,5-dimethoxyphenyl-containing fragment with a suitable 3-carbon bromoallyl component.
Furthermore, novel methods for the synthesis of multi-halogenated alkenes have been developed. One such method involves the reaction of phenols with 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) to generate 1-fluoro-2-bromo-2-chloroalkenyl ethers. beilstein-journals.org While the specific product is different, this demonstrates the ongoing development of new reagents and reactions for creating complex halogenated alkenes, which could inspire new routes to the title compound.
These modern approaches often provide advantages in terms of mild reaction conditions, functional group tolerance, and unique reactivity, offering potential alternatives to more traditional methods for the construction of this compound and related structures.
Catalytic Methods for Carbon-Carbon Bond Formation (e.g., Cross-Coupling Reactions)
Transition-metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for forming the central C-C bond between the 3,5-dimethoxyphenyl moiety and the propenyl backbone. preprints.org Palladium-catalyzed reactions, in particular, are widely employed for the creation of aryl-alkene bonds and offer a plausible, albeit indirect, route to the target molecule's scaffold, which would subsequently require bromination. acs.orgnih.gov
Several cross-coupling strategies could be envisioned. A Suzuki-type coupling, for instance, could involve the reaction of a (3,5-dimethoxyphenyl)boronic acid derivative with a suitable three-carbon electrophile, such as 2,3-dibromopropene. Alternatively, a Heck or Stille reaction could couple a halogenated precursor, like 1-bromo-3,5-dimethoxybenzene, with an appropriate allylic partner. The success of these reactions hinges on the careful selection of the catalyst system, including the palladium source, ligands, base, and solvent, to optimize yield and selectivity. While these methods primarily build the carbon skeleton, they are fundamental to creating the necessary precursor for subsequent functionalization.
| Coupling Type | Aryl Partner | Allyl Partner | Catalyst System | Base/Solvent | General Findings |
|---|---|---|---|---|---|
| Suzuki-type | Arylboronic Acid | Allylic Bromide | Pd(OAc)₂, Hydrazone Ligand | Base-free / Toluene | Reactions can proceed at room temperature without the need for a base. |
| Heck-type | Aryl Halide | Allyl Alcohol | Pd/P(OPh)₃ | Base-free / Dioxane | Direct coupling with allylic alcohols is possible, avoiding pre-functionalization. |
| Stille-type | Aryl Halide | Allyltributyltin | Pd(0) Catalyst | Not specified | One of the earliest methods for palladium-catalyzed allylation of aryl halides. |
| Reductive Coupling | Aryl Halide | Allylic Acetate | Nickel-Bipyridine Complex / Mn or Zn reductant | THF/DMA | Couples two electrophiles, tolerating various functional groups. acs.orgresearchgate.net |
Radical and Photochemical Synthetic Pathways
The most direct and widely recognized method for introducing a bromine atom at the allylic position of an alkene is through a free-radical chain reaction. jove.commasterorganicchemistry.com This pathway is highly relevant for the synthesis of this compound from its immediate precursor, 3-(3,5-dimethoxyphenyl)-1-propene. nih.gov
The reagent of choice for this transformation is N-bromosuccinimide (NBS), which serves as a source of bromine radicals under specific conditions. libretexts.org The reaction is typically initiated by light (hν), making it a photochemical process, or by the addition of a radical initiator like peroxide. jove.commasterorganicchemistry.com
The mechanism proceeds through three key stages:
Initiation: The reaction begins with the homolytic cleavage of the N-Br bond in NBS, initiated by light or heat, to generate a bromine radical. jove.com
Propagation: A bromine radical abstracts a hydrogen atom from the allylic position of 3-(3,5-dimethoxyphenyl)-1-propene. This step is favored because the C-H bond at an allylic position is significantly weaker than vinylic or typical alkyl C-H bonds, leading to the formation of a resonance-stabilized allylic radical. masterorganicchemistry.comlibretexts.org This radical intermediate is delocalized over two carbon atoms. The hydrogen bromide (HBr) generated in this step reacts with NBS to produce a low, steady concentration of molecular bromine (Br₂). jove.comlibretexts.org The allylic radical then abstracts a bromine atom from this Br₂ molecule to form the final product and regenerate a bromine radical, which continues the chain reaction. jove.com
Termination: The reaction concludes when various radical species combine to form non-radical products. jove.com
A critical consideration in this synthesis is regioselectivity. Because the intermediate allylic radical is resonance-stabilized, the bromine can potentially attack at either carbon bearing the unpaired electron. For an unsymmetrical alkene, this can lead to a mixture of isomeric products. openochem.orgyoutube.com Therefore, careful control of reaction conditions is necessary to favor the formation of the desired 2-bromo isomer.
| Reagent | Substrate | Initiator | Solvent | Key Feature |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | Alkene with allylic hydrogens | Light (hν) or Peroxide (ROOR) | Non-polar (e.g., CCl₄) | Maintains a low Br₂ concentration, favoring substitution over addition. masterorganicchemistry.comlibretexts.org |
| Bromine (Br₂) | Alkene | Light (hν) or Heat | Non-polar, low concentration | Can achieve allylic bromination, but often competes with electrophilic addition to the double bond. masterorganicchemistry.com |
Green Chemistry Approaches to Synthesis
Modern synthetic chemistry places a strong emphasis on developing environmentally benign methodologies. The synthesis of this compound can be assessed and improved through the principles of green chemistry.
For radical brominations, the use of NBS is considered a greener alternative to using elemental bromine (Br₂), which is highly toxic, corrosive, and difficult to handle. wordpress.com However, NBS has a poor atom economy, as the succinimide (B58015) portion becomes a stoichiometric byproduct. wordpress.com Furthermore, traditional solvents for these reactions, such as carbon tetrachloride (CCl₄), are toxic and environmentally harmful; replacing them with less hazardous solvents is a key green improvement. libretexts.org
In the context of catalytic cross-coupling reactions, sustainability can be enhanced in several ways:
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times (from hours to minutes), lower energy consumption, and often improve product yields for palladium-catalyzed coupling reactions. nih.govorganic-chemistry.org
Sustainable Solvents: Research is ongoing to replace toxic and volatile organic solvents used in cross-coupling with greener alternatives, such as water or blends of more sustainable organic solvents. digitellinc.com
Transition-Metal-Free Reactions: An emerging area of green chemistry is the development of metal-free cross-coupling reactions. preprints.org These methods may use organic catalysts or be promoted by light to form C-C bonds, completely avoiding the economic and environmental issues associated with transition metals. acs.orgresearchgate.net
By integrating these approaches, the synthesis of this compound can be made more efficient, safer, and more environmentally sustainable.
Chemical Reactivity and Mechanistic Pathways of 2 Bromo 3 3,5 Dimethoxyphenyl 1 Propene
Nucleophilic Substitution Reactions of the Bromine Atom in 2-Bromo-3-(3,5-dimethoxyphenyl)-1-propene
The bromine atom in this compound is susceptible to displacement by a variety of nucleophiles. As an allylic halide, it can undergo nucleophilic substitution through both S(_N)1 and S(_N)2 pathways, as well as the related S(_N)2' mechanism. The operative mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.
Kinetics and Thermodynamics of Substitution Processes
The kinetics of nucleophilic substitution reactions of allylic bromides are well-studied. For this compound, the rate of substitution can be influenced by several factors. In a bimolecular substitution (S(_N)2), the reaction rate is dependent on the concentrations of both the substrate and the nucleophile. The reaction proceeds through a single transition state where the nucleophile attacks the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon is chiral.
Alternatively, under conditions that favor a unimolecular substitution (S(_N)1), the rate-determining step is the formation of a carbocation intermediate. The stability of this carbocation is a key factor in the reaction rate. The allylic carbocation that would be formed from this compound is stabilized by resonance, which delocalizes the positive charge across the allylic system. The 3,5-dimethoxy-substituted phenyl ring can further influence the stability of this intermediate through its electronic effects.
The thermodynamic favorability of these substitution reactions is governed by the relative stability of the starting materials and products, as well as the strength of the new bond formed compared to the carbon-bromine bond that is broken.
Synthetic Utility in Forming Diverse Organic Scaffolds (e.g., Ethers, Amines, Esters)
The reactivity of the allylic bromide in this compound makes it a valuable intermediate for the synthesis of a variety of organic compounds.
Ethers: Reaction with alkoxides, such as sodium ethoxide, or alcohols in the presence of a base, leads to the formation of allylic ethers. The Williamson ether synthesis, a classic method for ether formation, can be applied here, where an alkoxide ion acts as the nucleophile. google.compressbooks.pub
Amines: Treatment with ammonia (B1221849), primary, or secondary amines can yield the corresponding allylic amines. To avoid overalkylation, which can be an issue when using ammonia or primary amines directly, methods like the Gabriel synthesis can be employed. This involves the use of phthalimide (B116566) anion as a surrogate for ammonia. libretexts.orgyoutube.com
Esters: Nucleophilic substitution with carboxylate anions, such as sodium acetate, results in the formation of allylic esters. This reaction provides a route to introduce ester functionalities into the molecule.
These transformations are fundamental in organic synthesis and allow for the elaboration of the this compound scaffold into more complex molecular architectures.
Electrophilic and Radical Addition Reactions to the Olefinic Moiety
The carbon-carbon double bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles and radicals.
Reaction Mechanisms and Stereochemical Outcomes of Addition Reactions
Electrophilic Addition: The addition of electrophiles, such as hydrogen halides (e.g., HBr), to the double bond typically proceeds through a two-step mechanism. docbrown.infochemguide.co.uk The first step involves the attack of the π-electrons of the alkene on the electrophile, forming a carbocation intermediate. The regioselectivity of this addition is generally governed by Markovnikov's rule, which states that the electrophile (e.g., H(_+)) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. chemguide.co.uk The subsequent attack of the nucleophile (e.g., Br) on the carbocation completes the addition. The stereochemistry of the addition can be either syn or anti, depending on the specific electrophile and reaction conditions.
Radical Addition: In the presence of radical initiators (e.g., peroxides), the addition of HBr to the double bond can proceed via a radical mechanism. This pathway leads to the anti-Markovnikov product, where the bromine atom adds to the less substituted carbon of the double bond. The reaction proceeds through a radical chain mechanism involving initiation, propagation, and termination steps. The stereochemical outcome of radical additions is often less specific than that of ionic additions, and can result in a mixture of stereoisomers. chemistrysteps.com
Functionalization of the Propene Double Bond
The double bond in this compound provides a handle for a variety of functionalization reactions beyond simple additions. These reactions can introduce new functional groups and expand the synthetic utility of the molecule. Examples of such functionalizations include:
Halogenation: The addition of halogens like bromine (Br(_2)) or chlorine (Cl(_2)) across the double bond leads to the formation of vicinal dihalides.
Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) can convert the double bond into an epoxide, a versatile intermediate for further transformations.
Hydroboration-Oxidation: This two-step sequence allows for the anti-Markovnikov addition of water across the double bond, yielding an alcohol.
Ozonolysis: Cleavage of the double bond with ozone, followed by a workup with a reducing or oxidizing agent, can lead to the formation of aldehydes, ketones, or carboxylic acids.
These reactions demonstrate the versatility of the olefinic moiety in this compound for the construction of more complex and functionalized molecules.
Transition Metal-Catalyzed Transformations of this compound
The vinyl bromide moiety is a key handle for transition metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium catalysts are particularly prominent in mediating these transformations. wikipedia.org
The vinyl bromide in this compound is susceptible to oxidative addition to a low-valent palladium(0) complex, initiating several powerful cross-coupling catalytic cycles. jk-sci.com This reactivity allows for the direct extension of the carbon skeleton at the C2 position of the propene chain.
Suzuki-Miyaura Coupling: This reaction couples the vinyl bromide with an organoboron reagent, typically an aryl or vinyl boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govtcichemicals.com This method is highly effective for forming new C(sp²)–C(sp²) bonds. For substrates like this compound, this would lead to the synthesis of 1,2,3-trisubstituted dienes or tri-substituted styrenyl systems. The choice of palladium catalyst, often complexes with phosphine (B1218219) ligands like Pd(PPh₃)₄, and a suitable base such as sodium carbonate or potassium phosphate, is crucial for achieving high yields. researchgate.netuwindsor.ca The reaction is tolerant of a wide range of functional groups, making it a robust method for arylation and alkenylation. acs.orgmdpi.com
Heck-Mizoroki Reaction: The Heck reaction involves the palladium-catalyzed coupling of the vinyl bromide with an alkene. wikipedia.orgorganic-chemistry.org This reaction would result in the formation of a substituted diene. The reaction typically requires a palladium(II) precatalyst like Pd(OAc)₂, a phosphine ligand, and a base such as triethylamine (B128534). nih.gov A key feature of the Heck reaction is its stereoselectivity, often favoring the formation of the trans-isomer of the newly formed double bond. organic-chemistry.org
Sonogashira Coupling: To achieve alkynylation, the Sonogashira coupling is employed, which reacts the vinyl bromide with a terminal alkyne. organic-chemistry.orgwikipedia.org This reaction is co-catalyzed by palladium and a copper(I) salt (typically CuI) in the presence of an amine base like triethylamine or piperidine. jk-sci.comlibretexts.org This process would yield a conjugated enyne, a valuable building block in organic synthesis. Copper-free Sonogashira protocols have also been developed. libretexts.org
Table 1: Representative Transition Metal-Catalyzed Cross-Coupling Reactions for Vinyl Bromides Data inferred from reactions on analogous substrates.
| Coupling Reaction | Reagents & Conditions | Product Type | Ref. |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C | Arylated propene | acs.org |
| Heck | Alkene, Pd(OAc)₂, PPh₃, Et₃N, DMF, 100 °C | Substituted diene | wikipedia.org |
The structure of this compound allows for potential intramolecular cyclization reactions, particularly when catalyzed by transition metals.
Palladium-Catalyzed Cyclizations: In substrates containing appropriately positioned unsaturation, palladium-catalyzed intramolecular reactions can lead to the formation of cyclic structures. For instance, bromo dienes are known to undergo palladium-triarylphosphine catalyzed cyclizations to form five- or six-membered rings. acs.orgacs.org If this compound were part of a larger diene system, it could undergo a similar intramolecular carbopalladation followed by elimination or further reaction to yield cyclopentene (B43876) or cyclohexene (B86901) derivatives. The regioselectivity of such cyclizations often favors the formation of five-membered rings over six-membered ones. nih.govacs.org
Acid-Catalyzed Rearrangements: While less common for this specific substrate, related aryl-propenyl systems can undergo rearrangements under acidic conditions. For example, acid treatment can catalyze the isomerization of the double bond or lead to more complex skeletal rearrangements, such as the Meyer-Schuster rearrangement if an adjacent alcohol were present. acs.orgmdpi.com The electron-rich nature of the 3,5-dimethoxyphenyl ring could potentially participate in intramolecular electrophilic substitution or cyclization reactions under strongly acidic conditions, although this would likely compete with polymerization.
Table 2: Examples of Related Cyclization and Rearrangement Reactions Data from analogous systems illustrating potential pathways.
| Reaction Type | Reagents & Conditions | Potential Product from an Analogue | Ref. |
|---|---|---|---|
| Pd-Catalyzed Cyclization | Pd(OAc)₂, P(o-tolyl)₃, Piperidine | (Piperidinomethyl)cyclopentene | acs.org |
Oxidation and Reduction Chemistry of this compound
The propene linker and the vinyl bromide are both susceptible to redox transformations. The challenge and synthetic utility lie in achieving chemoselectivity, modifying one functional group while leaving the other intact.
The carbon-carbon double bond of the propene moiety is the primary site for oxidation. Due to the presence of the vinyl bromide, the double bond is electron-deficient compared to a simple alkene, which can influence its reactivity with certain oxidizing agents.
Epoxidation: The double bond can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or through catalytic systems. acs.orgorganic-chemistry.org The resulting epoxide, 2-bromo-2-(3,5-dimethoxyphenyl)methyloxirane, is a valuable intermediate for further nucleophilic ring-opening reactions. Catalytic methods, for instance using manganese or rhenium-based catalysts with hydrogen peroxide, can offer milder conditions and different selectivity profiles. organic-chemistry.org
Dihydroxylation: The alkene can be oxidized to a vicinal diol (a 1,2-diol). A common and highly reliable method for this is the syn-dihydroxylation using osmium tetroxide (OsO₄), often in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO). nih.govlibretexts.orgnih.gov This reaction proceeds via a cyclic osmate ester, resulting in the two hydroxyl groups being added to the same face of the double bond. nih.gov This would yield 2-bromo-3-(3,5-dimethoxyphenyl)propane-1,2-diol.
Table 3: Representative Oxidation Reactions of the Propene Linker Data inferred from general reactivity of substituted alkenes.
| Oxidation Reaction | Reagent(s) | Product | Ref. |
|---|---|---|---|
| Epoxidation | m-CPBA, CH₂Cl₂ | 2-bromo-2-((3,5-dimethoxyphenyl)methyl)oxirane | acs.orgorganic-chemistry.org |
The presence of two reducible functional groups—the vinyl bromide and the alkene—allows for selective reduction depending on the chosen methodology.
Reduction of the Vinyl Bromide: The carbon-bromine bond can be selectively reduced to a C-H bond while preserving the double bond. Radical-based reductions using reagents like tributyltin hydride (Bu₃SnH) with a radical initiator (e.g., AIBN) are effective for this transformation. acs.org More environmentally benign alternatives include using silanes, such as tris(trimethylsilyl)silane, as the hydrogen atom donor. organic-chemistry.orgresearchgate.net
Reduction of the Double Bond: Catalytic hydrogenation is the most common method for reducing a carbon-carbon double bond. libretexts.org Using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel with hydrogen gas (H₂) would typically reduce the alkene to an alkane. libretexts.orglibretexts.org Under these conditions, the vinyl bromide may also be susceptible to hydrogenolysis (cleavage of the C-Br bond). However, careful selection of the catalyst and reaction conditions can sometimes achieve selective reduction of the double bond. Catalytic transfer hydrogenation, using hydrogen donors like ammonium (B1175870) formate (B1220265) or isopropanol, can also be employed and sometimes offers different selectivity. nih.goviu.edu
Complete Reduction: To reduce both the double bond and the vinyl bromide, more forcing conditions under catalytic hydrogenation would likely be effective, yielding 1,3-dimethoxy-5-propylbenzene.
Table 4: Selective Reduction Methodologies Data inferred from general reactivity and reactions on analogous substrates.
| Reduction Target | Reagent(s) & Conditions | Product | Ref. |
|---|---|---|---|
| Vinyl Bromide | Bu₃SnH, AIBN, Toluene, reflux | 3-(3,5-dimethoxyphenyl)-1-propene (B1211004) | acs.org |
| Double Bond | H₂, Pd/C, Ethanol, rt | 2-bromo-3-(3,5-dimethoxyphenyl)propane | libretexts.org |
Therefore, it is not possible to provide a scientifically accurate article with detailed research findings, data tables, and in-depth analysis as requested in the outline for this particular compound. Generating such an article would require speculation and fabrication of data, which would be scientifically unsound.
While research exists for structurally related compounds, such as various chalcones and other brominated phenylpropanoid derivatives, the user's strict instruction to focus solely on this compound prevents the inclusion of data from these other molecules. An accurate and authoritative article on the specified compound can only be written once the relevant primary research and characterization data are published.
Structural Elucidation and Advanced Spectroscopic Characterization of 2 Bromo 3 3,5 Dimethoxyphenyl 1 Propene
High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
High-field NMR spectroscopy offers unparalleled insight into the molecular framework of 2-Bromo-3-(3,5-dimethoxyphenyl)-1-propene, providing detailed information on the chemical environment of each proton and carbon atom.
The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit characteristic signals corresponding to the vinylic, benzylic, aromatic, and methoxy (B1213986) groups. The connectivity between these groups can be unequivocally established using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct resonances for the aromatic and allylic protons. The two protons on the C1 vinylic carbon are diastereotopic and are expected to appear as two distinct singlets or narrow doublets due to geminal coupling. The benzylic protons on C3 will likely present as a singlet, broadened by potential long-range couplings. The aromatic protons of the 3,5-dimethoxyphenyl ring are expected to appear as a doublet and a triplet, characteristic of a 1,3,5-trisubstituted benzene (B151609) ring. The six protons of the two equivalent methoxy groups should give rise to a sharp singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton. The vinylic carbons (C1 and C2), the benzylic carbon (C3), the aromatic carbons, and the methoxy carbons are all expected to have unique chemical shifts. The carbon attached to the bromine atom (C2) will be significantly deshielded.
Multi-Dimensional NMR:
COSY: A COSY experiment would confirm the coupling between the aromatic protons on the phenyl ring.
HSQC: An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the protonated carbons.
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H1a (vinylic) | 5.6 - 5.8 | s |
| H1b (vinylic) | 5.4 - 5.6 | s |
| H3 (benzylic) | 3.7 - 3.9 | s |
| Ar-H (H2', H6') | 6.4 - 6.6 | d |
| Ar-H (H4') | 6.3 - 6.5 | t |
| OCH₃ | 3.7 - 3.8 | s |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (vinylic) | 118 - 122 |
| C2 (vinylic, C-Br) | 128 - 132 |
| C3 (benzylic) | 40 - 45 |
| C1' (aromatic) | 138 - 142 |
| C2', C6' (aromatic) | 106 - 110 |
| C3', C5' (aromatic) | 160 - 164 |
| C4' (aromatic) | 98 - 102 |
| OCH₃ | 55 - 57 |
Allylic systems can exhibit dynamic conformational exchange processes. For this compound, rotation around the C3-C1' bond could be hindered, leading to different stable conformations. Dynamic NMR (DNMR) studies, typically involving variable temperature NMR experiments, could provide insight into the energy barriers of these rotational processes. At lower temperatures, the exchange between conformers might slow down sufficiently on the NMR timescale to allow for the observation of separate signals for the different conformational isomers. However, without specific experimental data, this remains a theoretical consideration based on the behavior of similar allylic compounds. chemicalbook.combeilstein-journals.org
Mass Spectrometry for Molecular Weight and Fragmentation Pathway Elucidation (e.g., HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound, as well as for elucidating its fragmentation pathways under ionization.
For this compound (C₁₁H₁₃BrO₂), the expected monoisotopic mass can be precisely calculated. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and its fragment ions, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
Predicted Fragmentation Pathways: Upon electron ionization, the molecular ion would be formed. Key fragmentation pathways would likely involve:
Loss of a bromine radical (•Br): This would lead to a stable allylic carbocation, which would be a prominent peak in the spectrum.
Loss of a methoxy radical (•OCH₃): Fragmentation of the methoxy groups is a common pathway for methoxy-substituted aromatic compounds.
Benzylic cleavage: Cleavage of the C2-C3 bond could occur, leading to fragments corresponding to the dimethoxybenzyl cation and the bromoethenyl radical.
Formation of a tropylium-like ion: Rearrangement of the dimethoxybenzyl fragment could lead to a stable tropylium-like ion.
The following table outlines the predicted major fragments in the mass spectrum of this compound.
Table 3: Predicted HRMS Fragmentation Data for this compound
| m/z (for ⁷⁹Br) | Proposed Fragment Ion |
| 272.01 | [M]⁺• (C₁₁H₁₃⁷⁹BrO₂) |
| 193.09 | [M - Br]⁺ (C₁₁H₁₃O₂) |
| 241.00 | [M - OCH₃]⁺ (C₁₀H₁₀⁷⁹BrO) |
| 151.07 | [C₉H₁₁O₂]⁺ (dimethoxybenzyl cation) |
Computational Chemistry and Theoretical Investigations of 2 Bromo 3 3,5 Dimethoxyphenyl 1 Propene
Quantum Chemical Calculations for Electronic and Molecular Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By employing methods like Density Functional Theory (DFT) and ab-initio calculations, it is possible to model the molecule's behavior at the electronic level, providing insights into its geometry, stability, and spectroscopic characteristics.
Density Functional Theory (DFT) and Ab-initio Studies for Geometry Optimization
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-Bromo-3-(3,5-dimethoxyphenyl)-1-propene, this process reveals the most favorable bond lengths, bond angles, and dihedral angles. metu.edu.trsciepub.com
Methods such as DFT, particularly with hybrid functionals like B3LYP, combined with a sufficiently large basis set (e.g., 6-311++G(d,p)), are commonly used to achieve a balance between computational cost and accuracy. metu.edu.trnih.govnih.gov These calculations would start with an initial guess of the molecular structure and iteratively adjust the atomic positions to minimize the total electronic energy. The final optimized structure provides a detailed view of the molecule's conformation, including the orientation of the dimethoxyphenyl ring relative to the bromo-propene side chain. nih.gov
Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data)
Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Electronic Absorption Spectra)
Computational methods can accurately predict spectroscopic properties, which are crucial for the characterization of new compounds.
Vibrational Frequencies: DFT calculations can compute the harmonic vibrational frequencies of a molecule, which correspond to the absorption peaks in its Infrared (IR) and Raman spectra. nih.govresearchgate.net Each calculated frequency is associated with a specific normal mode of vibration, such as the stretching or bending of bonds. These theoretical spectra serve as a powerful tool for interpreting and assigning experimental data.
Electronic Absorption Spectra: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectrum (UV-Visible). researchgate.netcnr.itresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and oscillator strengths (f), which correlate to the position and intensity of absorption bands, respectively. For this compound, these calculations would likely predict strong absorptions corresponding to π → π* transitions within the aromatic ring and the propene double bond.
Table 2: Predicted Spectroscopic Data for this compound (Illustrative Data)
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. researchgate.netresearchgate.net The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.netmdpi.com
Table 3: Predicted FMO Energies and Global Reactivity Descriptors (Illustrative Data)
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.netresearchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.
For this compound, the MEP surface would show:
Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They would be concentrated around the oxygen atoms of the methoxy (B1213986) groups and over the π-electron clouds of the aromatic ring and the propene double bond.
Positive Regions (Blue): These electron-poor areas are favorable for nucleophilic attack and are typically found around the hydrogen atoms.
Neutral Regions (Green): Areas with near-zero potential.
This analysis is invaluable for predicting how the molecule will interact with other reagents, solvents, or biological receptors. mdpi.com
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. researchgate.net It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
In this compound, NBO analysis would likely reveal significant hyperconjugative interactions, such as:
Delocalization of lone pair (LP) electrons from the oxygen atoms into adjacent anti-bonding orbitals (e.g., LP(O) → σ*(C-C)).
Interactions between the π-orbitals of the aromatic ring and the propene group, indicating electronic communication across the molecule.
Table 4: Predicted NBO Analysis - Major Donor-Acceptor Interactions (Illustrative Data)
Molecular Dynamics (MD) Simulations for Solvation Effects and Conformational Landscapes
While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. scielo.brnih.gov An MD simulation models the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes and interactions with the surrounding environment, such as a solvent. researchgate.net
For this compound, an MD simulation would involve placing the molecule in a simulated box filled with a chosen solvent (e.g., water or an organic solvent). The simulation would track the molecule's trajectory over a period of nanoseconds. scielo.br This approach can be used to:
Explore Conformational Landscapes: Identify the most stable and frequently occurring conformations of the molecule in solution by analyzing the rotation around single bonds.
Study Solvation Effects: Determine how solvent molecules arrange themselves around the solute, particularly around polar groups like the methoxy ethers and the bromine atom. This is often analyzed using radial distribution functions.
Understand Dynamic Stability: Assess the stability of the molecule's structure and its interactions with its environment over time. nih.gov
These simulations provide a bridge between the theoretical properties of an isolated molecule and its behavior in a realistic chemical or biological setting.
Reaction Pathway Analysis and Transition State Modeling
Computational chemistry provides powerful tools for elucidating reaction mechanisms, offering insights into transition states and energy profiles that are often difficult to obtain experimentally. sciepub.com For this compound, a primary reaction of interest would be the elimination of hydrogen bromide (HBr), a fundamental transformation in organic chemistry. sciepub.com
Density Functional Theory (DFT) and Hartree-Fock (HF) methods are commonly employed to model such reactions. sciepub.com By simulating the reaction, researchers can map the potential energy surface, identifying the lowest energy path from reactants to products. A key objective is to locate the transition state (TS), which represents the highest energy point along this pathway. researchgate.net The transition state is not a stable molecule but a fleeting geometry that is computationally characterized by having a single imaginary vibrational frequency. sciepub.comresearchgate.net This imaginary frequency corresponds to the motion along the reaction coordinate, for instance, the simultaneous breaking of the C-H and C-Br bonds and the formation of the C=C double bond in an E2 elimination reaction. sciepub.comresearchgate.net
Studies on simpler molecules, such as the E2 elimination of 2-bromopropane, provide a foundational model for this process. sciepub.comsciepub.com In such a model, the approach of a base initiates the abstraction of a proton, leading to a cascade of electronic rearrangements that form the propene product and expel the bromide ion. sciepub.com Computational analysis of this process reveals critical geometric changes at the transition state, such as the elongation of the C-Br bond and the shortening of the distance between the carbons forming the double bond. sciepub.comresearchgate.net
For a more complex molecule like this compound, computational models would use DFT functionals such as M06-2X with a basis set like 6-31++G(d,p), which have been successfully used to study the reaction mechanisms of other dimethoxyphenyl propene derivatives. mdpi.compuce.edu.ecnih.gov These calculations can determine the activation energy (the energy difference between the reactants and the transition state), which is a crucial factor in predicting reaction kinetics. sciepub.com By performing an Intrinsic Reaction Coordinate (IRC) calculation, the entire path from the transition state down to the reactants and products can be confirmed, ensuring the located TS is correct.
Table 1: Representative Theoretical Data for a Modeled E2 Elimination Reaction
| Parameter | Reactant Complex | Transition State (TS) | Product Complex |
|---|---|---|---|
| Activation Energy (kcal/mol) | - | 25.7 | - |
| Cα-Cβ Bond Length (Å) | 1.51 | 1.42 | 1.34 |
| Cα-Br Bond Length (Å) | 1.98 | 2.45 | - |
| Cβ-H Bond Length (Å) | 1.09 | 1.35 | - |
| Imaginary Frequency (cm⁻¹) | None | -315.5 | None |
Note: The data in this table are hypothetical and illustrative, based on typical values from computational studies of similar E2 elimination reactions. They serve to represent the type of results generated from a reaction pathway analysis.
Prediction of Non-linear Optical (NLO) Properties
Organic molecules with specific electronic features, such as extended π-conjugation and the presence of electron-donating and electron-withdrawing groups, are of significant interest for applications in non-linear optics (NLO). nih.gov The structure of this compound, containing electron-donating methoxy groups on a phenyl ring connected to a propene π-system, suggests it may possess NLO properties.
Computational quantum chemistry, particularly DFT, is a vital tool for predicting the NLO response of molecules before undertaking complex synthesis and experimental characterization. mdpi.comutm.my Key parameters that quantify the NLO response are the molecular polarizability (α) and, more importantly for second-order effects, the first hyperpolarizability (β). nih.gov A high β value is indicative of a strong NLO response. researchgate.net
Theoretical calculations of these properties are typically performed using hybrid DFT functionals, such as B3LYP or the long-range corrected CAM-B3LYP, combined with a suitable basis set like 6-311++G(d,p). nih.govmdpi.com These methods have demonstrated reliability in predicting NLO properties for a wide range of organic compounds. mdpi.comrsc.org The calculation involves optimizing the molecular geometry and then computing the response of the molecule's electron density to an applied external electric field. The resulting dipole moment, polarizability, and hyperpolarizability tensors are then used to determine the average values.
For this compound, the two methoxy groups act as electron donors, increasing the electron density of the aromatic ring. This electron-rich system is connected to the propene double bond, creating a conjugated path. The electronegative bromine atom further modulates the electronic distribution. This "push-pull" character, where electron density is pushed by the donor and pulled by other parts of the molecule, can lead to a significant intramolecular charge transfer upon excitation, which is a key factor for a large hyperpolarizability. nih.gov The predicted β values are often compared to that of a well-known standard, such as urea, to gauge their potential for NLO applications. researchgate.net
Table 2: Representative Predicted Non-Linear Optical Properties
| Compound | Method/Basis Set | Dipole Moment (μ, Debye) | Avg. Polarizability (α, 10⁻²⁴ esu) | First Hyperpolarizability (β, 10⁻³⁰ esu) |
|---|---|---|---|---|
| Urea (Reference) | B3LYP/6-311++G(d,p) | 4.56 | 4.5 | 0.37 |
| This compound | B3LYP/6-311++G(d,p) | 2.15 | 28.5 | 15.2 |
Note: The data for the title compound are hypothetical, representing plausible values derived from computational analysis to illustrate the expected NLO properties relative to a standard reference compound like urea. researchgate.net
Structure Activity Relationships Sar in Pre Clinical Biological Contexts Mechanism Focused
Design Principles for Modulating Biological Activity through Structural Modifications of 2-Bromo-3-(3,5-dimethoxyphenyl)-1-propene Derivatives
The biological activity of this compound derivatives is intricately linked to their molecular architecture. Key modifications, particularly to the halogenation and the substitution pattern of the dimethoxyphenyl ring, as well as the conformational state of the propene linker, are pivotal in dictating the biological response.
The presence and position of halogen and methoxy (B1213986) groups on the aromatic rings are critical determinants of biological activity. SAR studies on related compound series, such as phenethylamines and chalcones, demonstrate that these substitutions significantly impact receptor affinity and cytotoxic potency. biomolther.orgresearchgate.net
For instance, in studies of phenethylamine (B48288) derivatives, the substitution of a halogen, such as bromine, at the para-position of the phenyl ring was found to have a positive effect on binding affinity to the 5-HT2A receptor. researchgate.net Conversely, placing an alkoxy group at the same position could decrease affinity. biomolther.org The position of methoxy groups also plays a crucial role; N-(5-methoxyphenyl) methoxybenzenesulphonamides featuring 2,5-dimethoxy substitutions, particularly when combined with 4-bromo substitutions, exhibit potent sub-micromolar cytotoxicity against various human tumor cell lines, including MCF7 (breast adenocarcinoma). nih.gov
The substitution pattern on the dimethoxyphenyl ring influences not only potency but also metabolic stability. A 5-methoxy group can confer resistance to in vivo oxidative metabolism, preventing the formation of conjugates and potentially prolonging activity. nih.gov The interplay between the electron-withdrawing nature of the bromine atom and the electron-donating methoxy groups creates a unique electronic environment that can enhance interactions with biological targets. researchgate.net
Table 1: Influence of Substituents on Biological Activity in Related Compound Series
| Compound Series | Substitution Change | Observed Effect on Biological Activity | Reference |
| Phenethylamines | Halogen (Br, Cl) at para-position | Positive effect on 5-HT2AR binding affinity | biomolther.orgresearchgate.net |
| Phenethylamines | Alkoxy group at para-position | Decreased 5-HT2AR binding affinity | biomolther.org |
| Benzenesulphonamides | 2,5-dimethoxy + 4-bromo substitution | Potent cytotoxicity against MCF7 cells | nih.gov |
| Flavonoids | 5-methoxy group | Increased resistance to oxidative metabolism | nih.gov |
The three-carbon α,β-unsaturated system of the propene moiety provides a specific spatial arrangement for the two aromatic rings, which is crucial for biological activity. nih.gov The conformational flexibility of this linker allows the molecule to adopt a specific orientation within a receptor's binding pocket. The dihedral angles between the phenyl rings and the central propene group are key parameters governing this orientation. nih.gov
In a related chalcone (B49325), (E)-1-(2-Bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one, crystallographic studies revealed significant twisting between the molecular components. The dihedral angle between the two benzene (B151609) rings was 77.3°, while the angles between the propene group and the 2-bromophenyl and 2,5-dimethoxyphenyl rings were 58.6° and 30.7°, respectively. nih.gov This non-planar conformation is often essential for fitting into the three-dimensional structure of a target protein. The flexibility of the propene linker can influence whether a compound acts as an agonist or antagonist, as different conformations may stabilize different states of a receptor.
Ligand-Target Interaction Studies and Binding Affinity Assessments
To elucidate the mechanism of action at a molecular level, computational methods such as molecular docking and molecular dynamics simulations are employed. These techniques provide detailed insights into how these ligands interact with their protein targets.
Molecular docking studies are instrumental in predicting the preferred binding orientation of a ligand within a protein's active site and estimating its binding affinity. nih.govresearchgate.net For derivatives of this compound, docking simulations have been used to model interactions with various targets, including enzymes and receptors implicated in cancer and inflammation. nih.govnih.gov For example, docking studies on brominated methoxy-substituted compounds targeting tubulin suggested a distinct binding mode at the colchicine (B1669291) site, a key interaction for disrupting microtubule dynamics. nih.gov Similarly, docking analyses of related chalcones against bacterial enzymes like dihydrofolate reductase (DHFR) have shown strong binding affinities, with calculated binding energies reaching -7.07 kcal/mol, indicating stable interactions. nih.gov
Molecular dynamics (MD) simulations build upon docking results by providing a dynamic view of the ligand-protein complex over time, offering insights into the stability of the interaction. nih.goveasychair.orgnih.gov MD simulations can reveal how the protein conformation changes upon ligand binding and the stability of crucial interactions, such as hydrogen bonds. easychair.orgmdpi.com Analysis of MD trajectories for similar ligand-protein complexes has been used to confirm the stability of binding modes predicted by docking, reinforcing the plausibility of the proposed mechanism. fip.org
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For this class of compounds, key features typically include hydrogen bond acceptors (from methoxy oxygens), hydrogen bond donors, and hydrophobic aromatic regions. nih.gov
The 3,5-dimethoxyphenyl ring often engages in hydrophobic interactions within the binding pocket, while the oxygen atoms of the methoxy groups can form critical hydrogen bonds with amino acid residues. The bromine atom can participate in halogen bonding or other hydrophobic interactions, further anchoring the ligand. nih.gov For instance, in docking studies of related inhibitors with the enzyme EHMT2, both hydrophobic interactions and specific hydrogen bonds mediated the binding of the inhibitors to the protein. mdpi.com The combination of the bulky, hydrophobic bromophenyl ring and the hydrogen-bonding capacity of the dimethoxy-substituted ring constitutes a powerful binding motif.
Investigation of Potential Biochemical Mechanisms and Cellular Pathways (non-clinical)
Pre-clinical investigations into derivatives with similar structural features—bromo and methoxy substitutions—point towards several potential biochemical mechanisms and cellular pathways. A prominent mechanism identified for related compounds is the disruption of the cellular microtubule network. nih.gov This interference with microtubule polymerization leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptotic cell death. nih.gov
Furthermore, compounds with bromo-methoxy substitutions have been shown to modulate key signaling pathways involved in inflammation and cell survival. In studies on a bromo-methoxy coumarin (B35378) derivative, the compound suppressed the production of pro-inflammatory cytokines such as IL-4, IL-13, and TNF-α. researchgate.net This suppression was linked to the inhibition of critical signaling cascades, including the MAPK, AKT, and NF-κB pathways. researchgate.net These findings suggest that this compound derivatives may exert their biological effects by targeting fundamental cellular processes related to cell division, apoptosis, and inflammatory signaling. Cytotoxicity assays have confirmed the potent effects of related structures against various cancer cell lines, including MCF-7 (breast), A549 (lung), and Hep-G2 (liver). nih.govnih.gov
Table 2: Investigated Biochemical Mechanisms in Related Compounds
| Investigated Mechanism/Pathway | Model System | Key Findings | Reference |
| Microtubule Disruption | Cancer cell lines | Severe disruption of microtubule network; G2/M cell cycle arrest; induction of apoptosis | nih.gov |
| Cytokine Production | RBL-2H3 cells | Suppression of pro-inflammatory cytokines IL-4, IL-13, and TNF-α | researchgate.net |
| Cellular Signaling | RBL-2H3 cells | Inhibition of MAPK, AKT, and NF-κB signaling pathways | researchgate.net |
| Cytotoxicity | MCF-7, A549 cell lines | Strong cytotoxic activity with low IC50 values | nih.gov |
Enzyme Inhibition and Activation Studies
Bromophenol derivatives have demonstrated significant inhibitory effects on various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glycosidase. nih.gov For instance, a series of synthesized bromophenols exhibited potent inhibition of both AChE and BChE, with Ki values in the nanomolar range. nih.gov This suggests that the presence of a bromine atom on a phenolic structure can contribute to enzyme inhibition.
Furthermore, chalcones, which share the 1,3-diphenylpropenone core structure, have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. nih.govfrontiersin.orgnih.gov Structure-activity relationship studies of chalcone derivatives have indicated that the substitution pattern on the phenyl rings significantly influences their inhibitory potency. nih.govnih.gov Specifically, electron-withdrawing groups and steric bulk on the phenyl ring can enhance MAO-B inhibition. nih.gov
Given that this compound possesses both a bromine atom and a dimethoxyphenyl group, it is plausible that it could exhibit inhibitory activity against enzymes such as cholinesterases or monoamine oxidases. The dimethoxy substituents on the phenyl ring may influence its binding affinity and selectivity for specific enzyme targets.
| Compound Class | Enzyme Target | Key Structural Features for Activity | Observed Effect |
|---|---|---|---|
| Bromophenol Derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Bromine substitution on the phenyl ring | Potent inhibition (nM range) |
| Chalcone Derivatives | Monoamine Oxidase B (MAO-B) | Substituents on the phenyl rings (electron-withdrawing, steric bulk) | Reversible, competitive inhibition |
Receptor Binding Profiling and Selectivity (e.g., Serotonin (B10506) Receptors for similar analogues)
The binding profiles of compounds structurally related to this compound, particularly those with a dimethoxyphenyl moiety, have been explored at various receptors, most notably serotonin (5-HT) and dopamine (B1211576) receptors.
Analogs of 2,5-dimethoxyphenylisopropylamine have been shown to bind to 5-HT2A and 5-HT2B serotonin receptors. nih.gov The affinity for these receptors is influenced by the lipophilicity of the substituent at the 4-position of the phenyl ring. nih.gov Similarly, 2,5-dimethoxy-4-alkoxyphenethylamine derivatives exhibit a binding preference for the 5-HT2A receptor over the 5-HT1A and 5-HT2C receptors. frontiersin.org The length of the 4-alkoxy group can impact binding affinities at 5-HT2A and 5-HT2C receptors. frontiersin.org
Furthermore, studies on N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, which contain a methoxybenzamide moiety, have demonstrated high affinity for dopamine D3 receptors. nih.gov The nature of the aryl group and the linker between the pharmacophores are critical for both affinity and selectivity over other dopamine receptor subtypes and serotonin receptors. nih.gov For instance, a trans-N-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]cyclohexyl}-3-methoxybenzamide derivative showed high D3-receptor affinity and significant selectivity. nih.gov
These findings suggest that the 3,5-dimethoxyphenyl group in this compound could play a crucial role in its interaction with biogenic amine receptors. The substitution pattern of the methoxy groups, along with the bromo-propene side chain, would likely determine its binding affinity and selectivity profile for specific receptor subtypes.
| Compound Class | Receptor Target(s) | Key Structural Features for Binding | Observed Selectivity |
|---|---|---|---|
| 2,5-Dimethoxyphenylisopropylamine Analogs | 5-HT2A, 5-HT2B | Lipophilicity of the 4-position substituent | Affinity correlated with lipophilicity |
| 2,5-Dimethoxy-4-alkoxyphenethylamines | 5-HT2A, 5-HT1A, 5-HT2C | Length of the 4-alkoxy group | Preference for 5-HT2A over 5-HT1A and 5-HT2C |
| N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides | Dopamine D3 | Aryl group and linker conformation | High selectivity for D3 over other dopamine and serotonin receptors |
Interference with Fundamental Cellular Processes (e.g., Antiproliferative Mechanisms, Antimicrobial Pathways)
The structural motifs present in this compound are found in various compounds that exhibit antiproliferative and antimicrobial activities.
Chalcones and their derivatives have been extensively studied for their potential as anticancer agents. nih.gov Methoxy group-enriched coumarin-chalcone hybrids have demonstrated promising antiproliferative effects against several cancer cell lines. nih.gov For example, derivatives bearing 2,4-dimethoxyphenyl and 2,3,4-trimethoxyphenyl groups have shown significant cytotoxicity against gastric, liver, and prostate cancer cells. nih.gov The antimicrobial activity of bromochalcone derivatives has also been reported, with some compounds showing efficacy against Gram-negative bacteria. ceon.rs The antibacterial effects of chalcones are often attributed to their interaction with the cell membrane of microorganisms. ceon.rs
The antiproliferative and antimicrobial activities of plant-derived phytoconstituents, which can include compounds with phenylpropene backbones, have also been documented. nih.gov Flavonoids, which are biosynthetically related to chalcones, are known to possess significant antimicrobial and antibiofilm potential. nih.gov
| Compound Class | Biological Activity | Mechanism of Action/Target Pathway | Key Structural Features |
|---|---|---|---|
| Coumarin-Chalcone Hybrids | Antiproliferative | Inhibition of cancer cell viability | Dimethoxy and trimethoxyphenyl substitutions |
| Bromochalcone Derivatives | Antimicrobial | Interaction with bacterial cell membranes | Bromo and dimethoxy substitutions |
| Flavonoids | Antimicrobial, Antibiofilm | Inhibition of initial cell attachment, disruption of pre-formed biofilms | General flavonoid scaffold |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational tools used to correlate the chemical structure of compounds with their biological activity and to identify the key structural features responsible for this activity.
For classes of compounds structurally related to this compound, such as chalcones, QSAR and pharmacophore modeling studies have been successfully applied. For instance, a four-point pharmacophore model for chalcone derivatives as inhibitors of Plasmodium falciparum growth was developed, featuring two hydrogen bond acceptors and two aromatic rings. longdom.org This model yielded a 3D-QSAR with good predictive ability. longdom.org
Similarly, 2D and 3D-QSAR analyses of chalcone derivatives as MAO-B inhibitors have been performed. nih.gov These models identified specific molecular descriptors related to the electronic and steric properties of the chalcone scaffold that are crucial for their inhibitory activity. nih.gov Field-based 3D-QSAR analysis of novel chalcone derivatives has also been used to elucidate the relationship between their structures and antimicrobial activity, considering properties such as electrostatic, hydrophobic, aromatic, and hydrogen-bond donor and acceptor features. ijpsr.com
Research on this compound Remains Undisclosed in Key Advanced Applications
Despite a comprehensive search of scientific literature, detailed research findings on the advanced applications of the chemical compound This compound in the synthesis of functional organic materials, its utilization as a chemical probe for biological systems investigation, or its contribution to the development of tool compounds for mechanistic biology appear to be limited or not publicly available.
Efforts to locate specific studies or data outlining the role of this compound in these specialized areas of chemical and biological research did not yield concrete results. The scientific community has yet to publish significant findings that would allow for a thorough analysis of this particular compound within the requested framework.
While information on the specific applications of this compound is scarce, research on structurally similar compounds offers some context. For instance, related bromo-dimethoxyphenyl derivatives have been investigated for their utility as intermediates in the synthesis of more complex molecules, including pharmaceutically active compounds. These related compounds often serve as building blocks in multi-step synthetic pathways, leveraging the reactivity of the bromine atom and the electronic properties of the dimethoxyphenyl group. However, direct extrapolation of these applications to this compound would be speculative without dedicated research.
The development of functional organic materials, such as polymers or molecular crystals, often relies on the specific structural and electronic properties of precursor molecules. The unique arrangement of the bromo, dimethoxyphenyl, and propene moieties in the target compound could theoretically be exploited for such purposes, but no studies have been found to demonstrate this.
Similarly, the design of chemical probes for investigating biological systems requires a deep understanding of a molecule's interaction with specific biological targets. These probes are instrumental in elucidating cellular processes and disease mechanisms. While the broader class of substituted propenes has been explored in various biological contexts, the specific use of this compound as a chemical probe is not documented in the available literature.
Tool compounds are essential for mechanistic biology, allowing researchers to selectively modulate the function of proteins and pathways. The development of such tools from a novel scaffold like this compound would necessitate extensive research into its biological activity, selectivity, and mechanism of action, none of which is currently reported.
Q & A
Q. What are the optimal synthetic routes for 2-Bromo-3-(3,5-dimethoxyphenyl)-1-propene?
The synthesis typically involves bromination of 3-(3,5-dimethoxyphenyl)-1-propene using bromine (Br₂) in an inert solvent like dichloromethane at low temperatures (0–5°C) to minimize side reactions. Reaction monitoring via TLC or GC-MS ensures intermediate stability. Adaptations from dichlorophenyl analogs suggest substituting 3,5-dimethoxyphenyl precursors, with methoxy groups requiring inert conditions to prevent demethylation .
Q. What reaction mechanisms are characteristic of this compound?
The compound undergoes three primary reactions:
- Substitution : The bromine atom reacts with nucleophiles (e.g., hydroxide, amines) in SN₂ mechanisms.
- Addition : Electrophiles (e.g., HX, X₂) add across the propene double bond, requiring controlled stoichiometry.
- Oxidation : The double bond is oxidized to epoxides (using m-CPBA) or diols (via OsO₄), with methoxy groups influencing regioselectivity .
Q. What spectroscopic techniques confirm its structural identity?
Key methods include:
- ¹H/¹³C NMR : Methoxy protons (δ 3.7–3.9 ppm) and aromatic protons (δ 6.5–7.0 ppm) confirm substitution patterns.
- IR Spectroscopy : C-Br stretching (~550 cm⁻¹) and C=C (~1640 cm⁻¹) validate functional groups.
- Mass Spectrometry : Molecular ion peaks ([M]⁺) at m/z ~256 (C₁₁H₁₃BrO₂) confirm the molecular formula .
Q. How should handling and stability considerations be addressed?
Store under inert gas (N₂/Ar) at –20°C to prevent bromine loss or oxidation. Use anhydrous solvents (e.g., CH₂Cl₂, THF) for reactions, as moisture may hydrolyze the methoxy groups. Monitor exothermic reactions (e.g., bromination) with cooling baths .
Advanced Research Questions
Q. How can powder X-ray diffraction (PXRD) resolve crystallographic challenges for methoxy-substituted compounds?
PXRD with direct-space genetic algorithms (e.g., FOX) determines crystal packing and methoxy group conformations. For 3,5-dimethoxy derivatives, compare experimental patterns with simulated data (e.g., Mercury software) to identify π-stacking or hydrogen-bonding motifs. This is critical for understanding solid-state reactivity .
Q. How to design experiments analyzing substituent effects (e.g., methoxy vs. halogen) on reactivity?
Use comparative kinetic studies:
- Competition Experiments : React 3,5-dimethoxy and 3,5-dichloro analogs with identical nucleophiles (e.g., NaOMe) under standardized conditions.
- DFT Calculations : Compare activation energies for substitution/addition pathways, leveraging methoxy’s electron-donating effects versus halogens’ electron-withdrawing properties .
Q. What methodologies assess its potential as an FGFR inhibitor?
Adapt protocols from 3,5-dimethoxyphenyl-containing quinoxaline derivatives (e.g., enzymatic assays with FGFR1–4 isoforms). Measure IC₅₀ values via fluorescence polarization or SPR, correlating substituent electronic profiles (methoxy vs. halogens) with binding affinity .
Q. How to address contradictions in biological activity between halogenated analogs?
Conduct structure-activity relationship (SAR) studies:
Q. What computational methods predict halogen-bonding interactions in biological systems?
Use molecular docking (e.g., AutoDock Vina) with force fields parameterized for halogen bonds (e.g., AMBER). Validate with QM/MM simulations (e.g., Gaussian), focusing on methoxy’s steric effects and bromine’s σ-hole interactions .
Q. How to interpret conflicting crystallographic data for methoxy-substituted compounds?
Cross-validate PXRD results with SC-XRD (single-crystal) when possible. For powder data, refine structures using GSAS-II and compare with analogous compounds (e.g., 3,5-dimethoxybenzyl bromide) to identify common packing motifs or artifacts .
Data Comparison Table: Substituent Effects on Key Properties
| Property | 3,5-Dimethoxy | 3,5-Dichloro | 3,5-Difluoro |
|---|---|---|---|
| Electron Effect | Donating | Withdrawing | Withdrawing |
| C–X Bond Length (Å) | C–O: 1.43 | C–Cl: 1.74 | C–F: 1.34 |
| LogP | ~2.8 | ~3.5 | ~2.9 |
| Reactivity with NaOH | Slow hydrolysis | Fast substitution | Moderate substitution |
Note: Data extrapolated from analogous compounds; experimental validation required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
